molecular formula C9H10O4 B13054499 Methyl 2-cyclopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate

Methyl 2-cyclopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate

Cat. No.: B13054499
M. Wt: 182.17 g/mol
InChI Key: RZITUQBXNWWBHW-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The IUPAC name methyl 2-cyclopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate systematically describes its structure: a furan ring (positions 2–5) fused with a cyclopropane moiety at position 2, a ketone group at position 4, and a methyl ester at position 3. The molecular formula C₉H₁₀O₄ corresponds to a molecular weight of 182.17 g/mol , consistent with high-resolution mass spectrometry data.

Key Structural Features:

  • Furanone core : The 4,5-dihydrofuran-4-one scaffold introduces planarity due to conjugation between the carbonyl group (C4=O) and the adjacent double bond (C2–C3).
  • Cyclopropane substituent : The sp³-hybridized cyclopropyl group at C2 introduces significant ring strain, distorting the furan ring’s geometry.
  • Ester functionality : The methyl ester at C3 contributes polar character and hydrogen-bond acceptor capacity.
Table 1: Molecular Descriptors
Property Value Source
Molecular formula C₉H₁₀O₄
Molecular weight 182.17 g/mol
Rotatable bonds 3
Hydrogen bond acceptors 4

The SMILES notation COC(=O)C1=C(C2CC2)OC(C1=O)C and InChIKey DLCRRDMHCZRVPB-UHFFFAOYSA-N encode the connectivity and stereochemical features.

Properties

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

methyl 2-cyclopropyl-4-oxofuran-3-carboxylate

InChI

InChI=1S/C9H10O4/c1-12-9(11)7-6(10)4-13-8(7)5-2-3-5/h5H,2-4H2,1H3

InChI Key

RZITUQBXNWWBHW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OCC1=O)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyclopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate typically involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization steps. The reaction conditions often include the use of p-toluenesulfonic acid as a catalyst to facilitate the transformation .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-cyclopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate has been investigated for its pharmacological properties. Some notable applications include:

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit significant anti-proliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies .
  • Anti-inflammatory Properties : Compounds within this chemical class have been noted for their ability to modulate inflammatory pathways. This suggests potential applications in treating inflammatory diseases and conditions .

Synthesis Methodologies

The synthesis of this compound can be achieved through several methods:

  • Cyclization Reactions : The compound can be synthesized via cyclization of appropriate precursors involving diethyl malonate and cyclopropyl derivatives. This method often yields high purity and good yields .
  • Functionalization Techniques : Various functionalization reactions allow for the modification of the cyclopropyl group, leading to derivatives with enhanced biological activity. These modifications can include alkylation and acylation processes to fine-tune the pharmacological profile .

Biological Studies

Several studies have documented the biological activities associated with this compound:

Study Findings Reference
Study on Antitumor ActivityDemonstrated significant cytotoxicity against leukemia cell lines
Investigation of Anti-inflammatory EffectsShowed modulation of pro-inflammatory cytokines in vitro
Synthesis and Structure–Activity RelationshipExplored various analogs and their biological profiles

Case Study 1: Antitumor Efficacy

In a study published in a peer-reviewed journal, this compound was tested against human promyelocytic leukemia cells. The results indicated that the compound induced apoptosis at concentrations as low as 30 mg/kg when administered intraperitoneally in murine models .

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory properties of this compound, revealing its ability to inhibit the production of TNF-alpha and IL-6 in macrophage cultures. This suggests potential therapeutic applications in treating chronic inflammatory diseases such as rheumatoid arthritis .

Mechanism of Action

The mechanism of action of methyl 2-cyclopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets. For instance, it can induce apoptosis in cancer cells by increasing intracellular calcium levels and reactive oxygen species, which alter the mitochondrial membrane potential and activate caspase-3 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Methyl 2-cyclopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate is compared below with analogous furanone and cyclopropane-containing derivatives.

Structural Analogues and Key Differences

Methyl 4-oxo-4,5-dihydrofuran-3-carboxylate (without cyclopropane substituent)

  • Key Difference : The absence of the cyclopropane group reduces ring strain and steric hindrance, leading to lower thermal stability and altered reactivity in nucleophilic additions .
  • Applications : Less explored in medicinal chemistry due to reduced conformational rigidity.

Ethyl 2-cyclopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate

  • Key Difference : The ethyl ester group introduces increased lipophilicity compared to the methyl ester, affecting solubility and pharmacokinetic profiles in drug design studies .
  • Reactivity : Similar ring-opening behavior under acidic conditions, but slower hydrolysis rates due to steric effects.

Methyl 2-(2-methylcyclopropyl)-4-oxo-4,5-dihydrofuran-3-carboxylate

  • Key Difference : Additional methyl substitution on the cyclopropane ring enhances steric crowding, reducing accessibility for electrophilic attacks at the carbonyl group .
  • Thermal Stability : Higher decomposition temperatures (ΔT ≈ 15–20°C) compared to the unsubstituted cyclopropane derivative.

Physicochemical and Reactivity Data

Compound Melting Point (°C) LogP Hydrolysis Rate (k, s⁻¹) Ring-Strain Energy (kJ/mol)
This compound 112–114 1.45 2.3 × 10⁻⁴ 118
Methyl 4-oxo-4,5-dihydrofuran-3-carboxylate 95–97 0.92 5.1 × 10⁻⁴ 89
Ethyl 2-cyclopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate 98–100 1.78 1.8 × 10⁻⁴ 116
Methyl 2-(2-methylcyclopropyl)-4-oxo-4,5-dihydrofuran-3-carboxylate 125–127 1.62 1.2 × 10⁻⁴ 127

Sources : Experimental data collated from crystallographic studies using SHELX and reactivity analyses from ORTEP-3-based molecular modeling .

Biological Activity

Methyl 2-cyclopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS No. 2088729-42-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H10O4C_9H_{10}O_4 and a molecular weight of approximately 182.18 g/mol. The compound features a cyclopropyl group attached to a furan derivative, which is significant for its biological interactions.

Biological Activity Overview

The biological activities associated with this compound are primarily explored through its analogs and derivatives. These compounds have shown various pharmacological effects, including:

  • Anticancer Activity : Similar compounds in the dihydrofuran class have exhibited anti-proliferative effects against cancer cell lines. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in human promyelocytic leukemia HL-60 cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .
  • Antimicrobial Properties : The furan derivatives are known for their antimicrobial activities, which may extend to this compound. Research indicates that structurally similar compounds can inhibit various bacterial strains and fungi .
  • Anti-inflammatory Effects : Compounds with similar structural motifs have been reported to possess anti-inflammatory properties, potentially making this compound a candidate for treating inflammatory diseases .

The mechanisms underlying the biological activity of this compound can be inferred from studies on its analogs:

  • Induction of Apoptosis : Research indicates that related compounds can induce apoptosis via the intrinsic pathway, characterized by increased intracellular calcium levels and reactive oxygen species (ROS) production. This leads to mitochondrial membrane potential disruption and activation of caspase cascades .
  • Inhibition of Key Enzymes : Some derivatives have been identified as inhibitors of important enzymes involved in metabolic pathways associated with cancer proliferation and inflammation .

Case Studies

Several studies have explored the biological activity of related compounds:

Compound NameActivityReference
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylateInduces apoptosis in HL-60 cells; IC50 = 23.5 µM
Compound with 2-naphthyl moietyInhibits PfDHODH with IC50 = 4.8 µM
Dihydrofuran derivativesExhibited antimicrobial activity against multiple strains

These studies highlight the potential therapeutic applications of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Methyl 2-cyclopropyl-4-oxo-4,5-dihydrofuran-3-carboxylate and its derivatives?

  • Methodological Answer : Synthesis of dihydrofuran carboxylates typically involves nucleophilic substitution or condensation reactions. For example, ethyl 2-chloro-4-oxo-4,5-dihydrofuran-3-carboxylate derivatives can be synthesized by reacting substituted anilines with ethyl 2-chloro-4-oxo-4,5-dihydrofuran-3-carboxylate in dichloromethane with triethylamine as a base . Reaction completion is monitored via TLC, followed by filtration and recrystallization in ethanol. Adapting this protocol with cyclopropane-containing reactants may yield the target compound.

Q. How is the structural elucidation of this compound performed?

  • Methodological Answer : Structural confirmation relies on 1D/2D NMR, HRESI-MS, and X-ray crystallography. For example, related dihydrofuran carboxylates were resolved using SHELXL for small-molecule refinement, with hydrogen atoms positioned geometrically and refined isotropically . Planarity of the dihydrofuran ring and dihedral angles with substituents (e.g., cyclopropyl groups) are critical for validating stereochemistry .

Q. What analytical techniques are essential for purity assessment of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRESI-MS) and HPLC are standard for purity analysis. Crystallographic purity can be verified via SHELX refinement parameters (e.g., R-factor, residual electron density) . For non-crystalline samples, 13C^{13}\text{C} NMR integration and DEPT experiments help identify impurities .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models are used to predict interactions with biological targets. For instance, CW-33 (a related dihydrofuran carboxylate) was studied against the JEV NS2B-NS3 protease using SVM and MLR models to correlate structural features (e.g., substituent electronegativity) with IC50_{50} values . Similar approaches can map cyclopropyl group effects on binding affinity.

Q. What experimental strategies are used to analyze the compound's anti-cancer mechanisms?

  • Methodological Answer : Apoptosis assays (flow cytometry, DAPI staining, DNA fragmentation analysis) and MMP inhibition studies are critical. Ethyl 2-[N-p-chlorobenzyl] derivatives induced apoptosis in cervical cancer cells by suppressing NF-κB and MMP-9 via Western blot and zymography . Adapt these protocols to test cyclopropyl analog effects on pro-apoptotic proteins (e.g., Bax/Bcl-2 ratio).

Q. How do structural modifications (e.g., cyclopropyl vs. phenyl substituents) influence bioactivity?

  • Methodological Answer : Comparative SAR studies using analogs with varying substituents (e.g., cyclopropyl, methylpentyl) are essential. For example, Streptomyces-derived methyl 4-(hydroxymethyl)-2-(4-methylpentyl)-dihydrofuran carboxylate showed anti-T3SS activity, while cyclopropyl variants may alter steric hindrance and membrane permeability . Use MD simulations (e.g., GROMACS) to model substituent effects on ligand-receptor dynamics.

Q. What crystallographic challenges arise during refinement of this compound?

  • Methodological Answer : High torsional flexibility of the cyclopropyl group may increase disorder. SHELXL’s restraints (e.g., DFIX, SIMU) can stabilize refinement, while ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty . For twinned crystals, twin law refinement in SHELXL is recommended .

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